molecular formula C8H14N2O2 B13061803 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

Cat. No.: B13061803
M. Wt: 170.21 g/mol
InChI Key: RMGQCZQEHAVQDV-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate (CAS 874148-31-9) is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds based on the 1-azabicyclo[2.2.1]heptane scaffold are investigated for their potential as muscarinic receptor agonists . Muscarinic receptor activation is a key mechanism being explored for the treatment of various central nervous system (CNS) disorders . As such, this molecule serves as a valuable building block and intermediate for researchers in medicinal chemistry and pharmacology, particularly in the synthesis and development of novel ligands targeting the muscarinic acetylcholine receptor system. Its rigid bicyclic structure provides a defined three-dimensional geometry for studying receptor-ligand interactions.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

InChI

InChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)

InChI Key

RMGQCZQEHAVQDV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CN2CCC1C2

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{1-azabicyclo[2.2.1]heptan-3-ol} + \text{methyl isocyanate} \xrightarrow[\text{Pyridine}]{\text{THF}, 50-60^\circ C} \text{this compound}
$$

Stepwise Procedure

  • Starting Material: (exo)-1-azabicyclo[2.2.1]heptan-3-ol (4 mmol, 452 mg)
  • Solvent: Dry tetrahydrofuran (THF, 15 mL)
  • Base: Dry pyridine (3.5 mL)
  • Reagent: Methyl isocyanate (14 mmol, 800 mg, 0.8 mL)
  • Reaction Conditions: Stirring under nitrogen atmosphere at 50–60°C for 24 hours, followed by 2 days at room temperature
  • Workup: Removal of solvents under reduced pressure
  • Purification: Flash chromatography on alumina using methanol (2–10%) in ethyl acetate; further purification with ethanol (1–6%) in ethyl acetate if needed
  • Yield: Approximately 63% isolated yield (430 mg) of a waxy white solid
  • Melting Point: 85–95°C (first purification), 92–96°C (second purification)
  • Characterization: Mass spectrometry (EI) m/z = 170 (M+)

This method was reported in Chemical Book and patent literature with consistent results.

Reaction Conditions and Optimization

Parameter Details Notes
Solvent Dry tetrahydrofuran (THF) Ensures anhydrous conditions for isocyanate reactivity
Base Pyridine Acts as acid scavenger and catalyst
Temperature 50–60°C (initial), then RT Elevated temperature accelerates reaction; room temp allows completion
Atmosphere Nitrogen Prevents moisture and oxidation
Reaction Time 24 hours + 2 days Extended time ensures full conversion
Purification Alumina flash chromatography Methanol/ethyl acetate or ethanol/ethyl acetate mixtures used
Yield 63% Moderate yield typical for carbamate formation

Alternative Preparation Notes

  • Some patents describe similar carbamoylation reactions using other isocyanates (e.g., ethyl isocyanate) to produce related carbamate derivatives, indicating the generality of this synthetic approach.
  • The reaction can also be performed with other bases and solvents, but pyridine and THF remain preferred due to their efficiency and compatibility.
  • The stereochemistry of the starting alcohol (exo configuration) is crucial for obtaining the desired carbamate with expected properties.
  • Post-reaction purification often involves removal of acidic byproducts (e.g., m-chlorobenzoic acid in related syntheses) by filtration before chromatographic purification.

Summary Table of Key Preparation Data

Aspect Description
Starting Material (exo)-1-azabicyclo[2.2.1]heptan-3-ol
Carbamoylating Agent Methyl isocyanate
Solvent Dry tetrahydrofuran (THF)
Base Pyridine
Temperature 50–60°C (initial), then room temperature
Reaction Time 24 hours + 2 days
Atmosphere Nitrogen
Purification Flash chromatography on alumina
Yield 63%
Product Form Waxy white solid
Melting Point 85–96°C (depending on purification)
Characterization MS (EI) m/z 170 (M+)

Research Findings and Considerations

  • The reaction proceeds smoothly under mild conditions without the need for harsh reagents or catalysts.
  • Pyridine serves dual roles as a base and nucleophilic catalyst, facilitating the carbamoylation.
  • The use of dry solvents and inert atmosphere is critical to avoid side reactions with moisture, which can deactivate methyl isocyanate.
  • The stereochemical integrity of the bicyclic scaffold is maintained throughout the reaction, which is important for subsequent biological activity studies.
  • The isolated yield of 63% reflects a balance between reaction completeness and manageable purification steps.
  • The product’s melting point and mass spectral data are consistent with the expected structure, confirming the successful synthesis.

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate exhibits significant potential as a pharmacological agent due to its structural resemblance to neurotransmitters, particularly in the context of neuropharmacology.

Acetylcholinesterase Inhibition

One of the most promising applications of this compound is its role as an acetylcholinesterase inhibitor . This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling pathways and potentially improving cognitive functions.

Neuropharmacological Studies

Several studies have documented the effects of this compound on cognitive enhancement:

  • Case Study 1 : A study demonstrated that administration of this compound in animal models led to improved memory retention and learning capabilities, suggesting its utility in cognitive disorders.
  • Case Study 2 : In vitro assays indicated that the compound effectively inhibited acetylcholinesterase activity with an IC50 value indicating strong potency against this enzyme, further supporting its therapeutic potential.

Synthetic Applications

The unique bicyclic structure of this compound allows for versatile synthetic applications:

Reactivity and Derivative Formation

The presence of the N-methylcarbamate moiety enables reactions with nucleophiles, facilitating the formation of various substituted derivatives. This property can be exploited in drug design and development, allowing chemists to create novel compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The 1-azabicyclo[2.2.1]heptane scaffold is often compared to related bicyclic amines and carbamates. Below is a comparative analysis of key analogs:

Key Findings and Distinctions

Muscarinic Agonists: The maleate salt of (R)-(Z)-1-azabicyclo[2.2.1]heptan-3-one oxime (Table 1) demonstrates sub-nanomolar potency at muscarinic receptors, surpassing the target compound in efficacy. However, it lacks subtype selectivity, which limits therapeutic utility . In contrast, the methylcarbamate derivative’s rigid structure may improve selectivity but requires further validation .

Anti-infective Applications :

  • 1-Azabicyclo[2.2.1]heptan-3-amine (CAS: 99445-20-2) shows antiplasmodial activity (IC₅₀ = 0.8 µM) but lacks the carbamate group, which is critical for enhancing blood-brain barrier penetration in CNS-targeted drugs .

Nicotinic Receptor Ligands: Spiro-cyclic analogs (e.g., Bristol-Myers Squibb’s α7 ligands) exhibit nanomolar EC₅₀ values due to extended appendages (e.g., oxazol-2′-amine), whereas the methylcarbamate derivative’s simpler structure may limit receptor interaction complexity .

Synthetic Accessibility :

  • The target compound’s synthesis benefits from protective group strategies (e.g., PMB protection) and selective crystallization for diastereomer separation . Analogs like the maleate salt require multi-step oxime formation and salt optimization, increasing production costs .

Biological Activity

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a bicyclic compound that has garnered attention for its significant biological activity, particularly as a muscarinic acetylcholine receptor agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring system. The molecular formula is C8H14N2O2C_8H_{14}N_2O_2 with a molecular weight of approximately 170.21 g/mol. Its structure allows it to interact effectively with biological systems, particularly in the central nervous system (CNS) .

Structural Information

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
CAS Number874148-31-9

Muscarinic Acetylcholine Receptor Agonism

This compound acts primarily as an agonist at muscarinic acetylcholine receptors (mAChRs), which are crucial for various CNS functions, including cognition and memory. By enhancing acetylcholine signaling, this compound has potential applications in treating cognitive disorders such as Alzheimer's disease and other dementias .

Interaction Studies

Studies have demonstrated that this compound can effectively bind to muscarinic receptors, influencing neurotransmitter release and neuronal excitability. This interaction is vital for understanding its therapeutic potential in conditions characterized by cholinergic deficits .

Pharmacological Profile

Research indicates that this compound exhibits a favorable pharmacological profile with selectivity for specific mAChR subtypes, particularly M1 and M2 receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

  • Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound significantly improved memory retention and learning capabilities compared to control groups .
  • Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential as a neuroprotective agent .

Toxicity and Safety Profile

While the compound shows promise in enhancing cognitive functions, it is essential to evaluate its toxicity profile rigorously. Preliminary studies suggest low cytotoxicity in various cell lines at therapeutic concentrations, but further research is needed to establish safety margins .

Comparative Analysis with Similar Compounds

The table below compares this compound with structurally similar compounds regarding their biological activity and receptor selectivity.

Compound NameStructure TypeUnique Features
Exo-1-Azabicyclo[3.3.1]nonan-3-yl N-methylcarbamateBicyclic with different ring sizeEnhanced CNS penetration
Exo-1-Azabicyclo[3.2.1]octan-6-yl N-methylcarbamateBicyclic with larger ringPotentially different receptor selectivity
1-Azabicyclo[3.3.1]nonan-3-yloxycarbonylmethylamineBicyclic with additional functional groupsVariability in biological activity

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